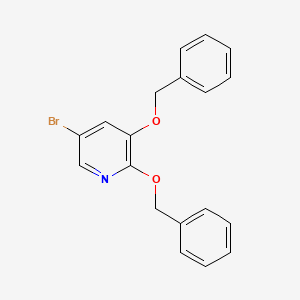

2,3-Bis(benzyloxy)-5-bromopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

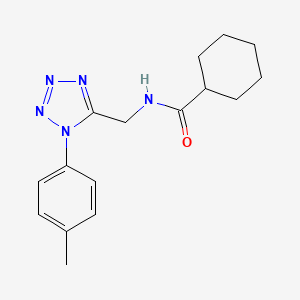

“2,3-Bis(benzyloxy)-5-bromopyridine” is likely a brominated pyridine derivative with benzyloxy groups at the 2 and 3 positions . Pyridine is a basic heterocyclic organic compound similar to benzene and has one nitrogen atom replaced by a carbon atom in its ring. It is often used as a precursor to agrochemicals and pharmaceuticals .

Molecular Structure Analysis

The molecule likely has a pyridine core, which is a six-membered ring with alternating double and single bonds, similar to benzene, but one of the carbon atoms is replaced by a nitrogen atom. The benzyloxy groups are likely attached to the 2 and 3 positions of the pyridine ring, and a bromine atom is likely attached to the 5 position .Chemical Reactions Analysis

The reactivity of “2,3-Bis(benzyloxy)-5-bromopyridine” would likely be influenced by the electron-withdrawing bromine atom and the electron-donating benzyloxy groups. The bromine atom could potentially make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Bis(benzyloxy)-5-bromopyridine” would depend on its specific structure. Factors such as polarity, molecular size, and functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

- Water Oxidation Catalysts : Recent studies highlight its role in Ru(II) complexes for water oxidation, a crucial step in artificial photosynthesis and renewable energy production.

- Bisphenol A (BPA) Degradation : Laccase enzymes, when combined with 2,3-Bis(benzyloxy)-5-bromopyridine, play a role in the biodegradation of BPA . This has implications for reducing BPA pollution in the environment.

Catalysis and Ligand Design

Biodegradation and Environmental Remediation

Mécanisme D'action

Without specific context, it’s challenging to define a mechanism of action as it could vary depending on the application of the compound. For instance, in medicinal chemistry, the mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

Orientations Futures

The potential applications and future directions for “2,3-Bis(benzyloxy)-5-bromopyridine” would likely depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals or materials science .

Propriétés

IUPAC Name |

5-bromo-2,3-bis(phenylmethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c20-17-11-18(22-13-15-7-3-1-4-8-15)19(21-12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETQJINSHFBNRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(benzyloxy)-5-bromopyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2400258.png)

![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)

![(E,2R)-6-[(7R,10R,12R,13S,14S)-7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B2400271.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2400273.png)

![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)